molecular formula C5H9NO4 B1313605 2-(2-Nitroethyl)-1,3-dioxolane CAS No. 82891-99-4

2-(2-Nitroethyl)-1,3-dioxolane

Cat. No.: B1313605
CAS No.: 82891-99-4
M. Wt: 147.13 g/mol
InChI Key: ZYXOSRQIZOOVTN-UHFFFAOYSA-N
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Description

2-(2-Nitroethyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a nitroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitroethyl)-1,3-dioxolane typically involves the reaction of 2-nitroethanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the dioxolane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitroethyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Amino derivatives.

    Substitution: Substituted dioxolane compounds with various functional groups.

Scientific Research Applications

2-(2-Nitroethyl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitroethyl)-1,3-dioxolane involves its ability to undergo various chemical transformations. The nitro group is highly reactive and can participate in redox reactions, making the compound useful in synthetic chemistry. The dioxolane ring provides stability and can act as a protecting group in multi-step synthesis .

Comparison with Similar Compounds

    2-Nitroethanol: Shares the nitroethyl group but lacks the dioxolane ring.

    1,3-Dioxolane: Lacks the nitroethyl substitution but shares the dioxolane ring structure.

Uniqueness: 2-(2-Nitroethyl)-1,3-dioxolane is unique due to the combination of the nitroethyl group and the dioxolane ring. This combination imparts distinct chemical properties, making it a versatile compound in various applications .

Properties

IUPAC Name

2-(2-nitroethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c7-6(8)2-1-5-9-3-4-10-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXOSRQIZOOVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447121
Record name 2-(2-nitroethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82891-99-4
Record name 2-(2-nitroethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flask fitted with a Dean-Stark trap and reflux condenser, a solution of 3-nitro-propionaldehyde (138 g, 1.34 mol) in toluene (1 L) was treated with ethylene glycol (83 g, 1.34 mol) and p-toluenesulfonic acid monohydrate (5.0 g, 26 mmol). The mixture was heated at reflux, open to air, for 4 h, and then cooled to rt. A black residue was removed by paper filtration. The filtrate was washed with satd. aq. NaHCO3 (250 mL) and brine (3×100 mL). Charcoal and MgSO4 were added, and the resulting suspension was stirred for 1 h. Filtration and concentration of the filtrate gave the title compound, which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3): 5.03 (t, J=3.6, 1H), 4.50 (t, J=6.8, 2H), 4.05-3.90 (m, 2H), 3.90-3.80 (m, 2H), 2.44 (td, J=6.8, 3.6, 2H).
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-(2-Nitroethyl)-1,3-dioxolane in organic synthesis?

A1: this compound serves as a valuable reagent for the 3-oxopropyl anion synthon. [, ] This synthon is a crucial building block in the synthesis of various natural products, including jasmonoids and prostaglandins. These compounds possess diverse biological activities and are important targets for pharmaceutical and agricultural applications.

Q2: How does this compound function as a reagent for the 3-oxopropyl anion synthon?

A2: While the provided abstracts don't delve into the detailed reaction mechanism, they highlight that this compound acts as a precursor to the 3-oxopropyl anion synthon. [, ] It is plausible that the nitro group within the molecule undergoes chemical transformations, potentially reduction followed by further modifications, to generate the desired 3-oxopropyl anion equivalent. This reactive intermediate can then participate in various reactions, enabling the construction of complex molecules.

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